molecular formula C11H15NO4 B1430717 ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate CAS No. 1803598-67-5

ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate

Cat. No.: B1430717
CAS No.: 1803598-67-5
M. Wt: 225.24 g/mol
InChI Key: PSDAQYXKOOMFSQ-UHFFFAOYSA-N
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Description

The compound ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate features a bicyclic framework comprising a partially saturated cyclopentane ring fused to a pyridine moiety. Key substituents include:

  • A hydroxy group at position 7a.
  • A ketone at position 2.
  • An ethyl ester at position 4a.

Properties

IUPAC Name

ethyl 7a-hydroxy-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-2-16-9(14)10-5-3-6-11(10,15)12-8(13)4-7-10/h4,7,15H,2-3,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDAQYXKOOMFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC1(NC(=O)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the cyclization of a suitable precursor to form the cyclopenta[b]pyridine coreThe final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, stringent reaction conditions and purification steps are necessary to ensure the high purity required for research applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and different esters or acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to ethyl 7a-hydroxy-2-oxo-cyclopenta[b]pyridine derivatives exhibit antimicrobial properties. Studies suggest that modifications in the cyclopenta[b]pyridine structure can enhance activity against various bacterial strains. This makes it a candidate for developing new antibiotics or antimicrobial agents.

2. Anticancer Potential
Cyclopenta[b]pyridine derivatives have shown promise in anticancer research. Preliminary studies indicate that ethyl 7a-hydroxy derivatives may inhibit tumor growth by interfering with cellular mechanisms involved in cancer proliferation. Further investigations are required to elucidate the specific pathways affected.

3. Neuroprotective Effects
There is emerging evidence that compounds related to this structure may possess neuroprotective properties. Research has focused on their potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.

Case Studies and Research Findings

Study TitleFindingsReference
"Antimicrobial Properties of Cyclopenta[b]pyridine Derivatives"Identified significant antibacterial activity against E. coli and S. aureus
"Novel Anticancer Agents from Pyridine Derivatives"Demonstrated inhibition of cancer cell lines with IC50 values lower than standard treatments
"Neuroprotection by Cyclopenta[b]pyridines"Showed reduced neuronal apoptosis in models of oxidative stress

Synthesis and Modification

The synthesis of ethyl 7a-hydroxy-2-oxo-cyclopenta[b]pyridine derivatives typically involves multi-step reactions starting from simpler pyridine or cyclopentene derivatives. Researchers are exploring various synthetic pathways to optimize yield and purity while modifying functional groups to enhance biological activity.

Mechanism of Action

The mechanism of action of ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Core Heterocyclic Framework

  • Syringopicroside : A cyclopenta[c]pyran with an oxygen atom in the six-membered ring, facilitating glycoside formation and hydrogen-bonding networks critical for its antibacterial activity .
  • Deoxyloganic Acid : Similar pyran core but lacks the pyridine nitrogen, reducing electron-withdrawing effects and altering solubility .

Substituent Effects

  • Hydroxy Groups : The 7a-hydroxy group in the target compound may form intramolecular hydrogen bonds with the ketone at position 2, stabilizing the puckered conformation (see Section 3.1). In Syringopicroside, the 4-hydroxyphenyl group enhances membrane interaction in antibacterial activity .
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves lipophilicity compared to deoxyloganic acid’s free carboxylic acid, which is more polar and acidic (pKa ~4-5) .

Conformational and Crystallographic Analysis

Ring Puckering and Hydrogen Bonding

  • The target compound’s cyclopenta[b]pyridine ring likely adopts a twisted envelope conformation due to steric strain from substituents. This is analogous to cyclopentane derivatives analyzed via Cremer-Pople coordinates (amplitude $ q2 = 0.5–0.7 \, \text{Å} $, phase angle $ \phi2 \approx 180^\circ $) .
  • In Syringopicroside, hydrogen bonding between the glycoside and carboxylate groups stabilizes a chair-like pyran conformation, as observed in SHELX-refined crystal structures .

Stability and Reactivity

  • The α,β-unsaturated ketone (position 2) in the target compound is prone to nucleophilic attack , similar to tetrahydroimidazo[1,2-a]pyridine derivatives ().
  • The ethyl ester group may undergo hydrolysis under basic conditions, as seen in deoxyloganic acid’s conversion to loganic acid .

Biological Activity

Ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate (CAS Number: 1378233-07-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NO4C_{11}H_{15}NO_4. The compound features a cyclopentapyridine core structure which is significant in determining its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. Ethyl 7a-hydroxy-2-oxo-cyclopenta[b]pyridine derivatives may contribute to cellular protection against oxidative damage.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. It is hypothesized that the presence of the pyridine ring enhances its interaction with microbial cell membranes, potentially leading to cell lysis or inhibition of growth.

Anti-inflammatory Effects

Compounds derived from pyridine structures are known for their anti-inflammatory effects. Ethyl 7a-hydroxy-2-oxo-cyclopenta[b]pyridine could inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways.

Neuroprotective Potential

Given the structural similarities with known neuroprotective agents, this compound may also exhibit neuroprotective effects. It could potentially modulate neurotransmitter systems or exert protective effects against neurodegeneration.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    A study published in the Journal of Medicinal Chemistry evaluated various cyclopentapyridine derivatives for their antioxidant capacities. Ethyl 7a-hydroxy derivative was among those showing significant DPPH radical scavenging activity, indicating potential for use in formulations aimed at reducing oxidative stress .
  • Antimicrobial Evaluation :
    In vitro tests conducted on a range of bacterial strains demonstrated that ethyl 7a-hydroxy-cyclopenta[b]pyridine exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
  • Inflammation Model Studies :
    An animal model study assessed the anti-inflammatory effects of the compound using carrageenan-induced paw edema in rats. Results indicated a significant reduction in swelling compared to control groups, suggesting its potential as an anti-inflammatory agent .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant DPPH scavenging activity
AntimicrobialInhibition of multiple bacterial strains
Anti-inflammatoryReduced edema in animal models
NeuroprotectivePotential modulation of neurotransmitter systemsHypothetical

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate
Reactant of Route 2
ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate

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